molecular formula C21H19N3O2S2 B2616323 3-[(1E)-{[(BENZENESULFONYL)METHYL]IMINO}(PHENYL)METHYL]-1-PHENYLTHIOUREA CAS No. 127722-23-0

3-[(1E)-{[(BENZENESULFONYL)METHYL]IMINO}(PHENYL)METHYL]-1-PHENYLTHIOUREA

Cat. No.: B2616323
CAS No.: 127722-23-0
M. Wt: 409.52
InChI Key: AFJFQZDRBQNZGK-UHFFFAOYSA-N
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Description

3-[(1E)-{[(BENZENESULFONYL)METHYL]IMINO}(PHENYL)METHYL]-1-PHENYLTHIOUREA is a complex organic compound that features a thiourea group, a benzenesulfonyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-{[(BENZENESULFONYL)METHYL]IMINO}(PHENYL)METHYL]-1-PHENYLTHIOUREA typically involves multiple steps. One common method involves the reaction of benzenesulfonyl chloride with an amine to form a sulfonamide intermediate. This intermediate is then reacted with a thiourea derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(1E)-{[(BENZENESULFONYL)METHYL]IMINO}(PHENYL)METHYL]-1-PHENYLTHIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-[(1E)-{[(BENZENESULFONYL)METHYL]IMINO}(PHENYL)METHYL]-1-PHENYLTHIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1E)-{[(BENZENESULFONYL)METHYL]IMINO}(PHENYL)METHYL]-1-PHENYLTHIOUREA involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, inhibiting their activity. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1E)-{[(BENZENESULFONYL)METHYL]IMINO}(PHENYL)METHYL]-1-PHENYLTHIOUREA is unique due to the presence of both the benzenesulfonyl and thiourea groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[(E)-N-(benzenesulfonylmethyl)-C-phenylcarbonimidoyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S2/c25-28(26,19-14-8-3-9-15-19)16-22-20(17-10-4-1-5-11-17)24-21(27)23-18-12-6-2-7-13-18/h1-15H,16H2,(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJFQZDRBQNZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NCS(=O)(=O)C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\CS(=O)(=O)C2=CC=CC=C2)/NC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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